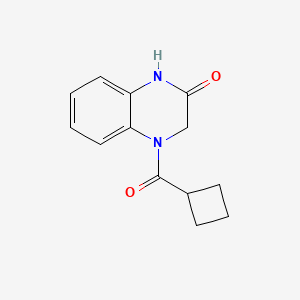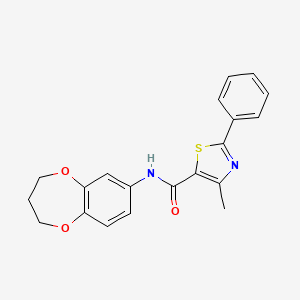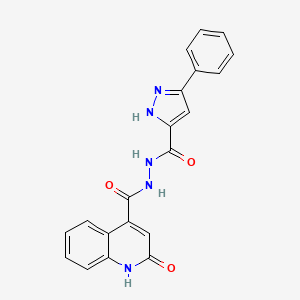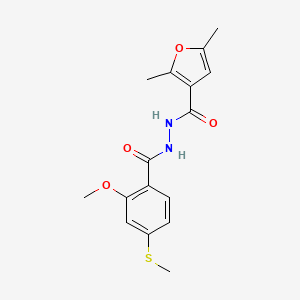
4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that belongs to the class of quinoxaline derivatives. It has been of great interest to the scientific community due to its diverse biological activities.
Applications De Recherche Scientifique
4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antimicrobial, antiviral, and anti-inflammatory activities. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one is not yet fully understood. However, it has been proposed that the compound exerts its biological activities through the modulation of various cellular pathways. For instance, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one are diverse. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. It has also been reported to enhance cognitive function and memory retention in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research of 4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one. One potential area of interest is the development of novel therapeutic agents based on this compound. It could also be used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine and biology.
Conclusion:
In conclusion, 4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one is a promising compound with diverse biological activities. Its potential therapeutic applications make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields of medicine and biology.
Méthodes De Synthèse
The synthesis of 4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one involves the reaction of cyclobutanecarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then cyclized with acetic anhydride to yield the final product. The yield of this synthesis method is generally high, and the purity of the compound can be easily achieved through recrystallization.
Propriétés
IUPAC Name |
4-(cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-8-15(13(17)9-4-3-5-9)11-7-2-1-6-10(11)14-12/h1-2,6-7,9H,3-5,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEFTTLZQZHFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)


![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)



![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)



